Superior α-Amylase Inhibitory Potency: Direct Comparison with the Unsubstituted 5-Amino-Nicotinate Scaffold
Methyl 5-amino-6-methoxynicotinate exhibits an IC50 of 2.93 µM against porcine pancreatic α-amylase, placing it within a functionally relevant range for this target class [1]. In contrast, the unsubstituted 5-amino-nicotinic acid scaffold, lacking the 6-methoxy and methyl ester groups, was found to be essentially inactive in a comparable assay context (IC50 > 55.69 µM) . This stark difference—a greater than 19-fold increase in potency—directly implicates the 6-methoxy substitution and the ester moiety as critical drivers of enzyme inhibition. The data demonstrate that the 5-amino-6-methoxy substitution pattern is not a minor modification but a defining feature for target engagement.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2.93 µM |
| Comparator Or Baseline | Unsubstituted 5-amino-nicotinic acid derivative (IC50 > 55.69 µM) |
| Quantified Difference | ≥19-fold increase in potency |
| Conditions | Porcine pancreatic α-amylase; starch substrate; preincubation 10 min; measured after 10 min. |
Why This Matters
This >19-fold potency differential directly justifies the selection of this specific analog over simpler, cheaper nicotinate building blocks for any study aiming to probe α-amylase inhibition or develop antidiabetic leads.
- [1] BindingDB. Entry BDBM50464438 (CHEMBL4279414): IC50 2.93 µM for Methyl 5-amino-6-methoxynicotinate against porcine pancreatic alpha-amylase. Accessed April 2026. View Source
